Cyprodime

Descripción general

Descripción

Cyprodime is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, allowing for the study of the μ-opioid receptor’s role in various physiological and pharmacological processes .

Métodos De Preparación

The synthesis of Cyprodime involves several steps, starting with the preparation of 3-deoxyoripavine, which serves as a key intermediate . The synthetic route includes the following steps:

Preparation of 3-deoxyoripavine: This intermediate is synthesized through a series of reactions involving the reduction and rearrangement of morphinans.

Formation of this compound:

Análisis De Reacciones Químicas

Cyprodime undergoes various chemical reactions, including:

Substitution: Substitution reactions, such as methoxylation, are used to introduce methoxy groups at specific positions on the morphinan skeleton.

Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions . The major products formed from these reactions are typically analogs and derivatives of this compound with modified functional groups .

Aplicaciones Científicas De Investigación

Pain Research

Cyprodime has been instrumental in elucidating the mechanisms of pain modulation through the μ-opioid receptor. Its selective antagonism allows researchers to differentiate between the analgesic effects mediated by μ-receptors and those mediated by δ and κ receptors. This differentiation is crucial for developing targeted pain therapies that minimize side effects associated with non-selective opioid antagonism.

Addiction Studies

In the context of opioid dependence and addiction, this compound serves as a critical research agent. By blocking μ-opioid receptors, it helps in understanding the neurobiological underpinnings of opioid addiction. Studies have demonstrated that this compound can influence behaviors associated with drug-seeking and relapse, making it a potential candidate for therapeutic strategies aimed at treating opioid use disorders .

Neuropharmacology

This compound has been used to investigate various neurological conditions where opioid receptors play a significant role. For instance, it has shown promise in reducing levodopa-induced dyskinesia in animal models of Parkinson's disease, suggesting its potential application in managing side effects associated with dopaminergic therapies .

Behavioral Studies

Behavioral pharmacology studies utilizing this compound have provided insights into how μ-opioid receptor activity influences reward pathways and emotional responses. These studies are critical for understanding the broader implications of opioid receptor modulation on mental health disorders.

Pharmacological Research

This compound is often employed in pharmacological assays to screen new compounds targeting the μ-opioid receptor. Its use in combination with molecular modeling techniques facilitates the discovery of novel ligands that may offer improved therapeutic profiles compared to existing opioids .

Case Study 1: Opioid Dependence Treatment

A clinical trial explored the effects of this compound on opioid-dependent individuals undergoing treatment with buprenorphine. The study highlighted this compound's role in modulating withdrawal symptoms and cravings, providing evidence for its potential use in enhancing treatment protocols for opioid dependence .

Case Study 2: Levodopa-Induced Dyskinesia

Research involving primate models demonstrated that administration of this compound significantly reduced dyskinetic movements induced by levodopa therapy in Parkinson's disease models. This finding suggests that selective μ-opioid antagonism may help mitigate side effects associated with common Parkinson's treatments .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pain Research | Investigates mechanisms of pain modulation via μ-receptors | Distinguishes analgesic effects from other receptors |

| Addiction Studies | Examines neurobiological factors in opioid addiction | Influences drug-seeking behavior |

| Neuropharmacology | Assesses effects on neurological conditions like Parkinson's disease | Reduces levodopa-induced dyskinesia |

| Behavioral Studies | Explores impact on reward pathways and emotional responses | Insights into mental health implications |

| Pharmacological Research | Used in screening new compounds targeting μ-opioid receptors | Aids discovery of novel ligands |

Mecanismo De Acción

Cyprodime exerts its effects by selectively binding to and blocking the μ-opioid receptor . This receptor is a G-protein-coupled receptor that mediates the effects of endogenous opioids and opioid drugs . By blocking this receptor, this compound prevents the activation of downstream signaling pathways that are responsible for the physiological effects of opioids . This selective antagonism allows researchers to study the specific role of the μ-opioid receptor without interference from the δ-opioid or κ-opioid receptors .

Comparación Con Compuestos Similares

Cyprodime is unique in its selective antagonism of the μ-opioid receptor. Other similar compounds include:

Naloxone: A non-selective opioid antagonist that blocks all three opioid receptor subtypes (μ, δ, and κ).

Naltrexone: Another non-selective opioid antagonist used in the treatment of opioid dependence and alcoholism.

Samidorphan: An opioid antagonist that prefers the μ-opioid receptor and is under development for major depression.

Compared to these compounds, this compound’s selectivity for the μ-opioid receptor makes it a valuable tool for studying the specific actions of this receptor without the confounding effects of blocking other opioid receptors .

Actividad Biológica

Cyprodime is a selective μ-opioid receptor antagonist, primarily recognized for its role in pharmacological research and potential therapeutic applications. This article delves into the biological activity of this compound, examining its receptor selectivity, effects on various behaviors, and its implications in neurological disorders.

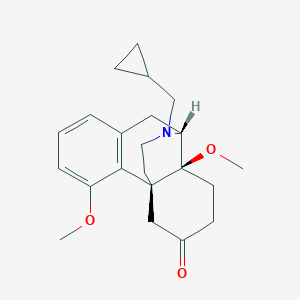

- Chemical Name : 17-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one hydrochloride

- Purity : ≥98%

- Molecular Formula : C₁₈H₂₃NO₃·HCl

Receptor Selectivity

This compound exhibits high selectivity for the μ-opioid receptor (MOR) compared to δ- and κ-opioid receptors. The binding affinity values are as follows:

| Receptor Type | K_i (nM) |

|---|---|

| μ-opioid | 5.4 |

| δ-opioid | 244.6 |

| κ-opioid | 2187 |

This selectivity makes this compound a valuable tool for studying the specific roles of μ-opioid receptors in various physiological and pathological processes .

This compound acts by blocking the effects mediated by μ-opioid receptors, which are involved in pain modulation, reward pathways, and various neurobehavioral functions. Research indicates that this compound can inhibit morphine-stimulated GTPγS binding, significantly increasing the EC50 value of morphine in the presence of this compound . This antagonistic action plays a crucial role in understanding opioid receptor dynamics and potential therapeutic interventions.

Sensation-Seeking Behavior

Studies have shown that this compound significantly reduces sensation-seeking behaviors in animal models. In one study, administration of this compound at doses of 0.5 mg/kg resulted in approximately a 50% reduction in instrumental responses associated with novelty-seeking activities . This suggests that μ-opioid receptors play a critical role in reward-related behaviors and that this compound can effectively modulate these responses.

Social Reward Dynamics

In adolescent mice, this compound has been shown to enhance socially conditioned place preference (CPP), indicating its potential influence on social reward mechanisms. Specifically, treatment with this compound increased the time spent in social contexts among early-adolescent mice but had no significant effect on older animals . This finding underscores the nuanced role of μ-opioid receptors in social interactions and reward processing during different developmental stages.

Therapeutic Implications

This compound's ability to reduce levodopa-induced dyskinesia in primate models of Parkinson's disease highlights its potential therapeutic applications beyond opioid dependency treatments. Research indicates that μ-opioid receptor antagonists like this compound may mitigate motor complications associated with dopaminergic therapies .

Case Studies and Research Findings

- Dyskinesia Reduction : A study demonstrated that this compound effectively reduced levodopa-induced dyskinesia in MPTP-lesioned primates, suggesting its utility in managing motor symptoms associated with Parkinson's disease .

- Behavioral Studies : In experiments assessing sensation-seeking behavior, this compound was found to significantly decrease operant responses for sensory stimuli, reinforcing its role as a potent μ-opioid antagonist .

- Social Interaction Research : this compound's impact on social reward was evaluated through conditioned place preference tests, revealing its ability to enhance social engagement among early adolescent mice while having no significant effect on older cohorts .

Propiedades

IUPAC Name |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUCRGMCKDQKNA-CEMLEFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922601 | |

| Record name | Cyprodime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118111-54-9 | |

| Record name | Cyprodime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118111-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118111549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyprodime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6F5L8S8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.